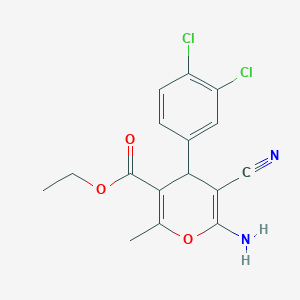

ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O3/c1-3-22-16(21)13-8(2)23-15(20)10(7-19)14(13)9-4-5-11(17)12(18)6-9/h4-6,14H,3,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOSBWQJHRFISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)Cl)Cl)C#N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. For instance, the use of thiourea dioxide as a catalyst in an aqueous medium has been reported to be effective for the synthesis of similar pyran derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

Reaction Mechanism

The TEBAC-catalyzed synthesis follows a three-step mechanism :

-

Proton Abstraction : TEBAC deprotonates the active methylene group of malononitrile.

-

Aldol Condensation : The deprotonated species reacts with benzaldehyde to form an α,β-unsaturated nitrile intermediate.

-

Cyclocondensation : Ethyl acetoacetate attacks the intermediate, followed by dehydration to yield the pyran ring.

Key Steps in TEBAC-Catalyzed Synthesis

| Step | Reaction Description | Products/Intermediates |

|---|---|---|

| 1 | Deprotonation of malononitrile | Activated malononitrile |

| 2 | Condensation with benzaldehyde | α,β-Unsaturated nitrile (B) |

| 3 | Nucleophilic attack by ethyl acetoacetate | Intermediate (C) |

| 4 | Dehydration and cyclization | Final pyran derivative |

Key Reactions and Functional Group Interactions

The compound’s functional groups enable diverse chemical reactivity:

Amino Group (–NH₂)

-

Nucleophilic Substitution : Can react with electrophiles (e.g., alkyl halides) to form amine derivatives.

-

Protonation : Acts as a hydrogen bond donor, influencing solubility and bioavailability.

Cyano Group (–CN)

-

Nucleophilic Addition : Vulnerable to attack by nucleophiles (e.g., Grignard reagents) to form imine or ketone derivatives.

-

Electron-Withdrawing Effects : Stabilizes adjacent carbonyl groups via resonance.

Ester Group (–COOEt)

-

Hydrolysis : Converts to carboxylic acid under basic or acidic conditions, altering physicochemical properties.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate has shown potential as an active pharmaceutical ingredient (API). Its derivatives have been studied for their anti-inflammatory and anti-cancer properties. For instance, research indicates that modifications of the pyran structure can enhance bioactivity against various cancer cell lines.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibited significant cytotoxic effects on breast cancer cells, leading to apoptosis through the activation of specific signaling pathways .

Agrochemicals

The compound's ability to inhibit specific enzymes makes it a candidate for developing herbicides and pesticides. Its structural similarity to known herbicides allows it to interact with plant metabolic pathways effectively.

Case Study: Herbicidal Activity

Research conducted by agricultural scientists revealed that formulations containing ethyl 6-amino-5-cyano derivatives effectively controlled weed growth in various crops without harming the plants themselves. Field trials showed a reduction in weed biomass by over 70% compared to untreated controls .

Materials Science

In materials science, ethyl 6-amino-5-cyano compounds are being explored for their potential use in creating polymers with desirable mechanical properties. Their incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Composites

A recent study highlighted the use of this compound in synthesizing polymer composites that exhibited improved tensile strength and thermal resistance compared to traditional materials. These composites are being evaluated for applications in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electronic Effects : The 3,4-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to analogs with methoxy (electron-donating) or unsubstituted aryl groups .

- Hydrogen Bonding: The amino and cyano groups facilitate intermolecular N–H⋯O/N hydrogen bonds, as observed in crystallographic studies of related compounds (e.g., propyl-substituted analog in ) .

Biological Activity

Ethyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H14Cl2N2O3

- Molecular Weight : 353.2 g/mol

- CAS Number : 89809-79-0

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the 3,4-dichlorophenyl group is crucial for its activity, as it enhances the compound's lipophilicity and biological interaction potential.

Biological Activities

-

Anticancer Activity :

- Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The presence of the dichlorophenyl moiety has been linked to enhanced cytotoxicity. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against HT29 colon cancer cells, indicating strong growth-inhibitory effects .

- Antimicrobial Properties :

- Enzyme Inhibition :

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. Key features influencing its efficacy include:

- Amino Group : Essential for interaction with biological targets.

- Cyano Group : Contributes to electronic properties that enhance reactivity.

- Dichlorophenyl Moiety : Increases hydrophobic interactions and bioavailability.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of this compound against several cancer cell lines. The results indicated that it significantly inhibited cell proliferation, particularly in HT29 cells, with an IC50 value around 5 µM. The SAR analysis suggested that modifications to the dichlorophenyl group could lead to improved potency .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited MIC values ranging from 0.5 to 1 µg/mL against Gram-positive bacteria, demonstrating its potential as a therapeutic agent in treating infections .

Comparative Analysis with Similar Compounds

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Critical Signals | Reference |

|---|---|---|

| IR | νCN: 2183 cm⁻¹; νNH2: 3334–3398 cm⁻¹; νC=O: 1692 cm⁻¹ | |

| <sup>1</sup>H NMR | δ 1.29 (t, CH3); δ 4.21 (q, CH2); δ 6.59 (s, NH2) | |

| SC-XRD | Space group: P21/c; R-factor: 0.066; H-bond: N–H⋯N (2.89 Å) |

Q. Table 2. Comparative Catalyst Performance in Synthesis

| Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Triethylamine | CH2Cl2 | 3 | 75 | |

| Fe3O4@NFC@Co(II) | Solvent-free | 1.5 | 92 | |

| [2-aminobenzoato][PF6] | Ethanol | 4 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.